Site-Specific NMR Signal Enhancement: Xylitol-2-13C vs. Unlabeled Xylitol
Xylitol-2-13C provides a distinct, quantifiable NMR signal at δ 72.05 ppm, corresponding exclusively to the 13C-enriched C2 position, whereas unlabeled xylitol exhibits only natural abundance 13C signal (1.1%) across all five carbons . In a head-to-head comparison using galactitol-2-dehydrogenase (G2DH) oxidation, 2-13C-D-xylitol produced two additional product peaks at δ 75.96 and δ 74.97 ppm, assigned to the C4 position of 4-13C-L-xylulose anomers, confirming the specific C2 oxidation pathway [1]. This site-specific signal is absent when using unlabeled substrate.
| Evidence Dimension | 13C NMR signal intensity and position |
|---|---|
| Target Compound Data | δ 72.05 ppm (C2) in substrate; additional peaks at δ 75.96 ppm and δ 74.97 ppm in oxidation product (C4 of L-xylulose anomers) |
| Comparator Or Baseline | Unlabeled xylitol: natural abundance 13C signal only (approx. 1.1% intensity across all five carbons; no distinct C2 peak) |
| Quantified Difference | Approximately 90-fold signal enhancement at C2 position; unique product peaks enable unambiguous pathway assignment |
| Conditions | 13C NMR spectroscopy of 2-13C-D-xylitol reacted with G2DH; proton-decoupled 13C NMR |
Why This Matters
Enables unambiguous assignment of metabolic flux through the C2 oxidation pathway, a distinction that unlabeled xylitol cannot provide.
- [1] De P, Salvat J, et al. (2024). Molecular characterization of product xylulose from the reaction of xylitol in the presence of galactitol-2-dehydrogenase. PLoS ONE 20(3): e0325955. Figure 6. View Source
